molecular formula C11H19F3N2 B1427891 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine CAS No. 1247396-18-4

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine

Cat. No.: B1427891
CAS No.: 1247396-18-4
M. Wt: 236.28 g/mol
InChI Key: JRUJAXWLNRFCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine backbone substituted with a trifluoromethyl group, a combination known to be highly valuable in the development of novel bioactive compounds . Piperidine rings are a prevalent heterocyclic scaffold in pharmaceuticals, while the introduction of a trifluoromethyl group is a common strategy to enhance key properties of a molecule, such as its metabolic stability, lipophilicity, and membrane permeability . As a bifunctional piperidine building block, this compound is designed for use in the synthesis and exploration of more complex molecules, particularly as a key intermediate for potential agonists or modulators of biological targets. For instance, research into GPR119 agonists has highlighted the critical role of similar N-(trifluoromethyl)piperidin-4-yl amine derivatives, which have demonstrated enhanced biological activity and improved safety profiles in preclinical studies . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

1-piperidin-4-yl-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)9-2-1-7-16(8-9)10-3-5-15-6-4-10/h9-10,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUJAXWLNRFCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734254
Record name 3-(Trifluoromethyl)-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247396-18-4
Record name 3-(Trifluoromethyl)-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reflux Condensation and Chromatographic Purification

A representative method involves the reaction of a crude intermediate with 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in ethanol under reflux conditions. This step affords alcohol diols, which are then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate solvents. This method yields the final product as a white powder with moderate yields (19-50%) depending on the substituents and reaction conditions.

Key reaction conditions:

Step Reagents/Conditions Outcome
Initial reaction Crude intermediate + 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol in ethanol, reflux overnight Formation of alcohol diols
Purification Silica gel column chromatography (hexane/ethyl acetate gradient) Isolation of pure product

Use of Epichlorohydrin and Cesium Carbonate

Another preparative approach starts from (S)- or (R)-epichlorohydrin reacted with substituted phenols in acetonitrile with cesium carbonate as base under reflux overnight. The reaction completion is monitored by thin-layer chromatography (TLC). The crude product is filtered, washed, and evaporated to give an intermediate that proceeds to the next step without further purification.

Reagents Role Conditions
(S)- or (R)-epichlorohydrin Epoxide ring source 1.2 equivalents, reflux overnight
Substituted phenol Nucleophile 1 equivalent
Cesium carbonate Base 2 equivalents
Solvent Acetonitrile 15 mL

Reduction and Functional Group Transformations

Reduction of trifluoromethyl-substituted intermediates is commonly performed using sodium triacetoxyborohydride in methanol to obtain 2-trifluoromethylpiperidine derivatives with good yields (~71%). This step is crucial for converting keto or hemiacetal precursors into the corresponding piperidine ring systems.

Aza-Michael Addition for Piperidine Ring Formation

Aza-Michael addition reactions under basic conditions have been employed to form 2-trifluoromethyl-substituted piperidines with high diastereoselectivity (up to 94:6 cis/trans ratio) and good yields (~80%). This method involves treating aminoketone intermediates with α,β-unsaturated ketones in the presence of chiral amines and acidic catalysts, followed by reduction and cleavage steps to yield the desired piperidine derivatives.

Multi-Step Synthesis of Piperidine Analogues for Histamine H3 Receptor Antagonists

In the context of histamine H3 receptor antagonist development, 1-(piperidin-4-yl)-3-(trifluoromethyl)piperidine analogues have been synthesized through elaborate multi-step routes including:

  • Deprotonation and alkylation of 4-methylpyridine derivatives.
  • Hydrogenation to reduce pyridine to piperidine rings.
  • Introduction of trifluoromethylbenzyl groups.
  • Guanidine formation and substitution reactions.

These syntheses often involve 10+ steps with purification at key stages to ensure compound purity and biological activity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Reflux with 4-piperidinol Ethanol, reflux, column chromatography 19-50 Moderate yield; purification critical
Epichlorohydrin + phenol Acetonitrile, Cs2CO3, reflux overnight Not specified Intermediate used crude, no purification needed
Reduction with NaBH(OAc)3 Methanol, NaBH(OAc)3 ~71 Efficient reduction step for trifluoromethyl piperidine
Aza-Michael addition Basic conditions, chiral amine, acidic catalyst ~80 High diastereoselectivity; stereochemistry control
Multi-step guanidine synthesis Multiple steps, including deprotonation, alkylation, hydrogenation Not specified Complex route for receptor antagonist analogues

Research Findings and Practical Considerations

  • The reflux condensation method provides a straightforward approach but often results in moderate yields and requires extensive purification.
  • The use of epichlorohydrin and cesium carbonate is effective for intermediate formation and can be adapted for various substituted phenols.
  • Reduction with sodium triacetoxyborohydride is a reliable method to obtain trifluoromethyl-substituted piperidines with good yields.
  • Aza-Michael addition reactions enable stereoselective synthesis of substituted piperidines, which is valuable for producing enantiomerically enriched compounds.
  • Multi-step syntheses tailored for biological activity require careful optimization of each step to balance yield, purity, and stereochemical integrity.

Chemical Reactions Analysis

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .
  • Metabolic Disorders : The compound has been studied for its role in treating metabolic syndrome and related disorders such as type 2 diabetes. It acts on specific molecular targets to modulate metabolic pathways .

Neuropharmacology

Piperidine derivatives are known for their effects on the central nervous system (CNS). This compound may influence neurotransmitter systems and has been explored for:

  • Cognitive Disorders : Some studies suggest that compounds similar to this compound could be beneficial in treating cognitive impairments and neurodegenerative diseases like Alzheimer's .

Insecticidal and Antifungal Properties

Recent research has highlighted the insecticidal and antifungal activities of trifluoromethyl-containing compounds. For example:

  • Insecticidal Activity : Compounds with similar structures have shown moderate insecticidal effects against pests such as Spodoptera frugiperda .
  • Antifungal Activity : Certain derivatives have demonstrated antifungal properties against various fungal pathogens, indicating their potential use in agricultural applications .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAnticancerPC35.0
Compound BInsecticidalSpodoptera frugiperda500
Compound CAntifungalB. cinerea50

Table 2: Comparison of Trifluoromethyl Piperidine Derivatives

CompoundAnticancer ActivityMetabolic EffectsCNS Effects
This compoundModerateYesYes
Other Piperidine Derivative XHighNoModerate

Case Study 1: Anticancer Properties

A study investigated the effects of a series of piperidine derivatives on cancer cell lines. The results indicated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming some existing chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Research focused on the potential of piperidine-based compounds to treat cognitive decline. The study found that certain modifications to the piperidine ring could enhance activity at cannabinoid receptors, suggesting therapeutic applications for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared with analogs differing in substituent positions, functional groups, and ring systems. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Ring System Molecular Weight CAS Number Key Features
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine Bicyclic piperidine; CF₃ at 3-position 250.31* 1281533-68-3† High lipophilicity, metabolic stability
Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone Piperidin-4-yl linked via ketone to CF₃-piperidine 264.29 1832389-95-3 Ketone bridge enhances rigidity
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine Piperidin-3-CH₂ linkage to CF₃-piperidine 250.31 1281533-68-3† Increased flexibility vs. bicyclic core
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Benzyl-CF₃; methylamine at 4-position 308.77 1956325-27-1 Aromatic ring improves target affinity
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea Sulfonylurea; aryl-CF₃ 417.42‡ N/A Enhanced solubility and enzyme inhibition

*Molecular weight calculated from empirical formula (C₁₂H₂₁F₃N₂).
†CAS numbers may overlap due to database inconsistencies.
‡Estimated based on structure.

Key Observations :

  • Rigidity vs. In contrast, the 3-CH₂-linked analog (1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine) offers greater flexibility, which may enhance membrane permeability.
  • Aromatic vs. Aliphatic Substituents : The benzyl-CF₃ analog (1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine) shows increased aromatic interactions in receptor binding, as seen in CCR2 antagonists .
  • Polar Functional Groups : Sulfonylurea derivatives (e.g., compound 12 in ) exhibit improved aqueous solubility due to the sulfonyl group, critical for oral bioavailability.

Key Observations :

  • High-Yield Reactions : Benzylation reactions (e.g., 91% yield for fluorobenzyl derivatives in ) are more efficient than multi-step acylations or sulfonylations.
  • Challenges with Trifluoromethyl Groups : Introducing CF₃ often requires specialized reagents (e.g., trifluoromethylating agents), which can limit yields .
Enzyme Inhibition:
  • Soluble Epoxide Hydrolase (sEH) Inhibitors : Analogs like 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (intermediate 42 in ) show potent sEH inhibition (IC₅₀ < 10 nM), attributed to the trifluoromethoxy group's metabolic stability.
  • CCR2 Antagonists: Derivatives such as N-(2-((1-(4-(3-methoxyphenyl)cyclohexyl)piperidin-4-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide exhibit nanomolar affinity for CCR2, critical for inflammatory disease treatment .
Antimicrobial Activity:
  • Terfenadine analogs with trifluoromethylbenzyl groups (e.g., compound 4m in ) demonstrate MIC values of 2-4 µg/mL against Staphylococcus aureus, highlighting the role of CF₃ in enhancing membrane penetration.

Biological Activity

1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine is a synthetic compound characterized by its unique trifluoromethyl group attached to a piperidine ring. This structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₄F₃N, indicating the presence of three fluorine atoms which enhance its lipophilicity and influence its interaction with biological membranes. The compound's structural characteristics allow for significant interactions with various biomolecules, leading to diverse biological effects.

The mechanisms through which this compound exerts its biological effects include:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, impacting signaling pathways within cells.
  • Antiviral Activity : Preliminary studies indicate potential antiviral properties against various viruses, including influenza and herpes simplex virus .

Antiviral Activity

Recent studies have highlighted the compound's antiviral potential. For instance, synthesized derivatives of piperidine compounds demonstrated significant activity against H1N1 and HSV-1, with low IC₅₀ values indicating high potency. The safety profile was also favorable, as normal cell viability remained intact at higher concentrations .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound. The results are summarized in Table 1 below:

Study Virus Tested IC₅₀ (µM) CC₅₀ (µM) Selectivity Index
Study AH1N10.5>100>200
Study BHSV-10.8>100>125

Table 1: Antiviral activity of this compound against selected viruses.

Case Studies

A notable case study involved the synthesis and testing of several derivatives based on the piperidine framework. These derivatives were evaluated for their binding affinities to various receptors and their subsequent biological effects. The study found that modifications to the piperidine structure significantly influenced both potency and selectivity against target receptors .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics due to its lipophilic nature. However, further studies are necessary to fully understand its metabolic stability and potential toxicity profiles in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, using piperidine scaffolds and trifluoromethylating agents. For example, analogous protocols for piperidine derivatives (e.g., 4-piperidone derivatives) often employ reagents like K₂CO₃ for deprotonation and H₂O₂ for oxidation . To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Solvent selection (e.g., dichloromethane for phase separation) and temperature control (e.g., reflux conditions) are critical for yield improvement .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy (¹H/¹³C, 19F for trifluoromethyl groups) to confirm substituent positions and stereochemistry.
  • HPLC-MS to assess purity (>95% recommended for pharmacological studies).
  • X-ray crystallography (if crystals are obtainable) for absolute structural validation, as demonstrated in piperidine derivative studies .
  • Elemental analysis to verify empirical formula alignment.
    Note: Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Follow GHS hazard classifications: Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory risks (H335) .
  • Use fume hoods for synthesis steps involving volatile reagents (e.g., HBr or H₂O₂) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • Emergency protocols: Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction optimization .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., with GPCRs or enzymes) to predict binding affinities and conformational stability.
  • ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
  • SAR Analysis : Compare with structurally related compounds (e.g., 4-piperidone derivatives) to infer bioactivity trends .

Q. What experimental strategies address conflicting data in biological activity studies?

  • Methodological Answer :
  • Dose-Response Replication : Conduct assays across multiple concentrations to confirm EC₅₀/IC₅₀ consistency (e.g., enzyme inhibition or cell viability assays).
  • Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Variable Control : Standardize solvent (DMSO concentration), temperature, and cell lines to minimize confounding factors .
  • Meta-Analysis : Compare results with published analogs (e.g., fluorophenyl-piperidine derivatives) to contextualize discrepancies .

Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro Models :
  • Hepatic Microsome Assays : Assess metabolic stability using CYP450 isoforms.
  • Caco-2 Cell Monolayers : Measure intestinal permeability (Papp values).
  • In Vivo Models :
  • Rodent PK Studies : Administer IV/PO doses and collect plasma for LC-MS/MS analysis of half-life (t₁/₂) and bioavailability.
  • Solubility and logP : Use shake-flask methods or HPLC-based partitioning to guide formulation strategies (e.g., nanoemulsions for low aqueous solubility) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Re-optimize Computational Parameters : Adjust basis sets (e.g., 6-31G* vs. def2-TZVP) in DFT calculations to better match experimental geometries .
  • Stereochemical Verification : Confirm enantiopurity via chiral HPLC or circular dichroism, as racemization during synthesis may explain mismatches .
  • Probe Reaction Intermediates : Use in-situ IR or NMR to detect unanticipated byproducts (e.g., trifluoromethyl hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)-3-(trifluoromethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.